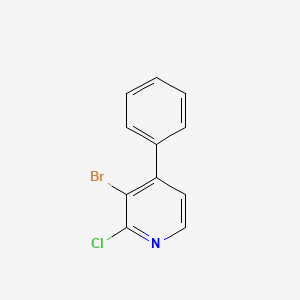
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of a bromine atom, a methyl group, and a carboxamide group attached to the triazole ring It has a molecular formula of C4H5BrN4O and a molecular weight of 20501 g/mol
Mecanismo De Acción
Target of Action
It’s known that triazole compounds often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Triazole compounds are known to interact with their targets, causing conformational changes that can affect the function of the target .
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biochemical reactions, including the transfer of acyl groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1-methyl-1H-1,2,4-triazole-5-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of oxidized triazole derivatives.
Reduction Reactions: Formation of reduced triazole derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in catalysis and electronic devices.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions due to its unique chemical properties.
Comparación Con Compuestos Similares
3-Bromo-1H-1,2,4-triazole: Lacks the methyl and carboxamide groups, making it less versatile in certain applications.
1-Methyl-1H-1,2,4-triazole-5-carboxamide: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
3-Bromo-5-methyl-1H-1,2,4-triazole: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various chemical and biological applications.
Propiedades
IUPAC Name |
5-bromo-2-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYCPXHDSUMPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol](/img/structure/B6306049.png)

